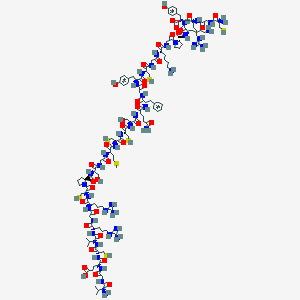
6-Isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of KT2-962 involves several steps, starting with the preparation of the core structure, which is then modified to introduce specific functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of KT2-962 is synthesized through a series of reactions involving the formation of azulene rings.
Introduction of functional groups: Specific functional groups, such as sulfonic acid and chlorobenzene, are introduced through reactions like sulfonation and chlorination.
Final modifications:
Industrial production methods for KT2-962 involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
KT2-962 undergoes various chemical reactions, including:
Oxidation: KT2-962 can undergo oxidation reactions, particularly involving the azulene ring structure.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a model compound to study receptor antagonism and the effects of specific functional groups on biological activity.
Biology: KT2-962 is used in research to understand its effects on cellular signaling pathways, particularly those involving thromboxane A2 and prostaglandins.
Mechanism of Action
KT2-962 exerts its effects by competitively inhibiting the thromboxane A2/prostaglandin endoperoxide receptors. This inhibition prevents the binding of thromboxane A2 and prostaglandins, thereby blocking their biological effects. The compound also exhibits free radical scavenging properties, which contribute to its protective effects in conditions like myocardial ischemia/reperfusion injury .
Comparison with Similar Compounds
KT2-962 is unique in its dual action as both a receptor antagonist and a free radical scavenger. Similar compounds include:
Daltroban: Another thromboxane A2 receptor antagonist, but it lacks the free radical scavenging properties of KT2-962.
KT2-962 stands out due to its combined receptor antagonistic and free radical scavenging activities, making it a promising candidate for various therapeutic applications.
Properties
CAS No. |
129648-96-0 |
|---|---|
Molecular Formula |
C23H25ClNNaO5S2 |
Molecular Weight |
518.0 g/mol |
IUPAC Name |
sodium;3-[4-[(4-chlorophenyl)sulfonylamino]butyl]-6-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C23H26ClNO5S2.Na/c1-16(2)17-6-12-21-18(15-23(32(28,29)30)22(21)13-7-17)5-3-4-14-25-31(26,27)20-10-8-19(24)9-11-20;/h6-13,15-16,25H,3-5,14H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
InChI Key |
QIBQVFYOTMPEIP-UHFFFAOYSA-M |
Isomeric SMILES |
CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+] |
SMILES |
CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+] |
Canonical SMILES |
CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+] |
| 129648-96-0 | |
Synonyms |
6-isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt KT 2-962 KT-2-962 KT2 962 KT2-962 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


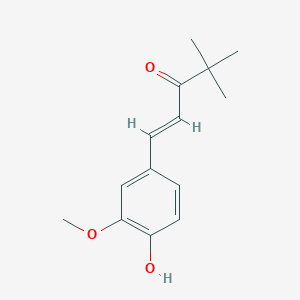
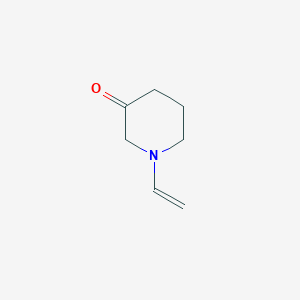

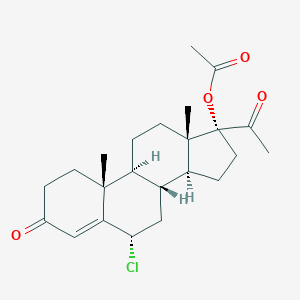

![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)
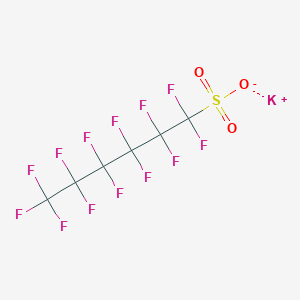

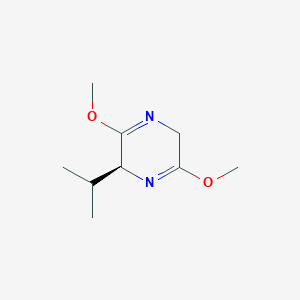

![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)

